An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 2-Thiophen-2-yl-indolizine-3-carbaldehyde (CAS No. 558473-20-4)[1], a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. By strategically combining the biologically active indolizine core with the versatile thiophene moiety, this molecule represents a promising scaffold for targeted drug development. This document details the scientific rationale, a robust synthetic pathway via 1,3-dipolar cycloaddition, a step-by-step experimental protocol, and a thorough guide to its characterization using modern spectroscopic techniques. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Part 1: Scientific Foundation and Rationale
The Indolizine Core: A Privileged Heterocycle
Indolizine, a bicyclic aromatic N-heterocycle, is a structural isomer of the more common indole. Its unique π-electron-rich system and planar architecture make it a "privileged scaffold" in medicinal chemistry. Unlike its natural counterparts, synthetic indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and phosphodiesterase inhibitory actions.[2][3][4] The development of novel indolizine-based therapeutic agents remains an active and promising area of research.
The Thiophene Moiety: A Versatile Bioisostere
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a well-established bioisostere of the benzene ring. Its inclusion in drug molecules can enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. Thiophene derivatives are integral components of numerous approved drugs and exhibit a wide spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7][8]
Design Rationale: A Synergistic Combination
The strategic fusion of the indolizine and thiophene rings into a single molecule, 2-Thiophen-2-yl-indolizine-3-carbaldehyde, is based on the principle of pharmacophore hybridization. This approach aims to create a novel molecular entity with potentially synergistic or unique biological activities that surpass those of the individual components. The carbaldehyde group at the 3-position serves as a versatile chemical handle, enabling further structural modifications and the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[9]
Part 2: Synthesis and Experimental Protocol
Retrosynthetic Analysis and Chosen Pathway
The most convergent and efficient strategy for constructing the C2- and C3-substituted indolizine core is the 1,3-dipolar cycloaddition reaction. This pathway was selected for its reliability and high degree of control over regioselectivity. The retrosynthetic analysis breaks down the target molecule as follows: the indolizine ring is disconnected across the C3-N4 and C1-C8a bonds, revealing a pyridinium ylide and a substituted alkyne as key synthons.
The chosen forward synthesis involves the generation of a pyridinium ylide from 2-picoline, which then undergoes a [3+2] cycloaddition with a custom-synthesized thiophene-containing propiolaldehyde. This one-pot reaction directly installs the required thiophene and carbaldehyde functionalities at the desired positions.
Visualized Synthetic Pathway
Caption: A schematic of the proposed multi-step synthesis.
Step-by-Step Experimental Protocol
Causality: This protocol is designed as a self-validating system. Each step relies on well-established, high-yielding reactions. The Sonogashira coupling is chosen for its efficiency in forming C-C bonds with alkynes, and the subsequent acid-catalyzed deprotection is a standard method to unmask the aldehyde. The final cycloaddition is the cornerstone of indolizine synthesis.
Materials:
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2-Picoline
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3-Bromo-1,1-diethoxypropane
-
Thiophene-2-boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Potassium Carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Toluene (anhydrous)
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Hydrochloric acid (2M)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexanes
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
Procedure:
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Synthesis of 1-(2,2-Diethoxyethyl)-2-methylpyridinium bromide (Intermediate 1):
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In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-picoline (1.0 eq.) in anhydrous acetonitrile.
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Add 3-bromo-1,1-diethoxypropane (1.1 eq.).
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Reflux the mixture at 80°C for 12 hours. Monitor formation of the pyridinium salt precipitate.
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Cool the reaction to room temperature, filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the white solid salt.
-
-
Synthesis of 3-(Thiophen-2-yl)prop-2-yn-1-al (Intermediate 3):
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To a flask containing a stirred solution of 3,3-diethoxy-1-propyne (1.0 eq.) and thiophene-2-boronic acid (1.2 eq.) in a 3:1 mixture of toluene and water, add K₂CO₃ (2.5 eq.).
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Degas the mixture with N₂ for 20 minutes.
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Add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and CuI (0.05 eq.).
-
Heat the reaction to 70°C for 8 hours, monitoring by TLC.
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After completion, cool, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
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Dissolve the crude acetal in a 4:1 mixture of acetone and 2M HCl and stir at room temperature for 4 hours to hydrolyze the acetal.
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Extract the product with DCM, dry the organic layer, and purify by column chromatography (Hexanes:EtOAc gradient) to yield the pure thiophene propiolaldehyde.
-
-
Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde (Final Product):
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In a flask, suspend 1-(2,2-diethoxyethyl)-2-methylpyridinium bromide (1.0 eq.) and 3-(thiophen-2-yl)prop-2-yn-1-al (1.1 eq.) in anhydrous acetonitrile.
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Add triethylamine (2.5 eq.) dropwise at 0°C.
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Allow the reaction to warm to room temperature and then reflux at 80°C for 18 hours. The solution should turn dark.
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Monitor the reaction by TLC until the starting materials are consumed.
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Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and EtOAc.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel (eluting with a Hexanes:EtOAc gradient) to afford the target compound as a solid.
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Part 3: Comprehensive Characterization
The unambiguous confirmation of the molecular structure of 2-Thiophen-2-yl-indolizine-3-carbaldehyde requires a combination of spectroscopic methods. The following data are predicted based on established principles and analysis of structurally similar compounds.[10][11][12][13][14]
Predicted Spectroscopic Data Summary
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | Aldehyde (CHO): ~9.9-10.1 ppm (s) Indolizine H-5: ~9.5-9.7 ppm (d) Aromatic Region: ~7.0-8.5 ppm (m) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~185-190 ppm Aromatic Region: ~110-150 ppm |
| FT-IR | Wavenumber (ν) | C=O Stretch (Aldehyde): ~1660-1680 cm⁻¹ C-H Stretch (Aromatic): ~3050-3150 cm⁻¹ C=C/C=N Stretch: ~1500-1620 cm⁻¹ |
| MS (ESI+) | m/z | [M+H]⁺: 228.05 |
Interpretation of Expected Spectra
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¹H NMR Spectroscopy (500 MHz, CDCl₃): The most downfield signal is expected to be the singlet for the aldehyde proton (~10.0 ppm), a highly characteristic peak. The most deshielded proton on the indolizine ring, H-5 , will appear as a doublet around 9.6 ppm due to its proximity to the bridgehead nitrogen. The remaining protons on the indolizine and thiophene rings will appear in the aromatic region (7.0-8.5 ppm) with complex splitting patterns (doublets, triplets, and doublets of doublets) determined by their respective coupling constants.
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¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbonyl carbon of the aldehyde will be the most downfield signal, appearing around 187 ppm. The carbons of the two aromatic rings will resonate in the 110-150 ppm range. The specific assignments can be confirmed with 2D NMR experiments like HSQC and HMBC.
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FT-IR Spectroscopy (KBr Pellet): The most prominent and diagnostic peak will be the strong C=O stretching vibration of the conjugated aldehyde at approximately 1670 cm⁻¹.[15] Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹, while the fingerprint region below 1650 cm⁻¹ will contain numerous bands corresponding to the C=C and C=N stretching of the heterocyclic rings.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₃H₁₀NOS⁺ (228.0483), confirming the molecular formula.
Visualized Characterization Workflow
Caption: A logical flow for the purification and structural analysis.
Part 4: Applications and Future Directions
The successful synthesis and characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde opens several avenues for further investigation:
-
Biological Screening: Given the extensive pharmacological profiles of both indolizines and thiophenes, the compound should be screened against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation.[2][5][6]
-
Derivative Synthesis: The aldehyde functionality is a gateway for further chemical elaboration. It can be readily converted into other functional groups (e.g., amines via reductive amination, acids via oxidation, or complex heterocycles via condensation reactions), allowing for the creation of a focused library of derivatives for comprehensive SAR studies.
-
Materials Science: Polycyclic aromatic heterocycles often possess interesting photophysical properties. The fluorescence and electronic properties of this compound could be investigated for potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
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